Triisopropylamine

Overview

Description

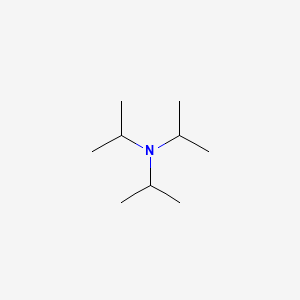

Triisopropylamine is an organic chemical compound consisting of three isopropyl groups bound to a central nitrogen atom. It is a hindered tertiary amine, which means it has significant steric hindrance due to the bulky isopropyl groups. This compound is used as a non-nucleophilic base and as a stabilizer for polymers, although its applications are limited by its relatively high cost and difficult synthesis .

Preparation Methods

The synthesis of triisopropylamine is challenging due to steric effects. Unlike less hindered tertiary amines, it cannot be produced by the alkylation of ammonia with alcohol. Attempts to do so typically stall at diisopropylamine. On a laboratory scale, this compound can be prepared from diisopropylamine .

Chemical Reactions Analysis

Acid-Base Reactions

Triisopropylamine reacts with acids to form stable ammonium salts. The steric bulk of the isopropyl groups reduces nucleophilicity but retains sufficient basicity for proton abstraction. For example:

This reaction is exothermic and forms water-soluble salts, though the bulky structure limits solubility compared to smaller amines like triethylamine .

Non-Nucleophilic Deprotonation

TIPA is widely used as a non-nucleophilic base in organic synthesis due to its inability to participate in substitution or addition reactions. Key applications include:

-

Deprotonation of acidic substrates (e.g., alcohols, ketones) without side reactions .

-

Facilitation of elimination reactions (E2 mechanisms) in sterically demanding environments .

Table 1: Comparison of Basicity and Reactivity

| Property | This compound | Triethylamine |

|---|---|---|

| pKₐ (in water) | ~11.4 | ~10.7 |

| Nucleophilicity | Very low | Moderate |

| Solubility in water | Low | High |

Thermal Stability and Decomposition

-

Radical formation : Under oxidative conditions, TIPA stabilizes polymers by scavenging free radicals .

Reactivity with Organometallic Reagents

TIPA participates in the synthesis of highly hindered amines via reactions with Grignard or alkyllithium reagents. For example:

This method avoids over-alkylation, a common issue with less hindered amines .

Photophysical Behavior

Ultraviolet irradiation of TIPA in non-polar solvents induces electronic transitions, studied via spectroscopy:

-

Fluorescence quenching : Observed in tetrahydrofuran due to solvent interactions .

-

Excited-state dynamics : The planar C₃N core (in gas phase) influences photostability .

Incompatibilities

TIPA reacts vigorously with:

-

Strong oxidizers (e.g., peroxides, halogens).

Structural Influences on Reactivity

The near-planar nitrogen center (C–N–C angle ≈119.2°) reduces lone-pair availability, diminishing nucleophilicity. X-ray crystallography confirms a pyramidal geometry in the solid state (N atom 0.28 Å above the carbon plane), balancing steric and electronic effects .

Synthetic Challenges

TIPA cannot be synthesized via direct alkylation of ammonia due to steric hindrance. Instead, it is prepared from diisopropylamine under controlled conditions :

Scientific Research Applications

Chemical Synthesis

1.1 Non-Nucleophilic Base

Triisopropylamine is primarily utilized as a non-nucleophilic base in organic synthesis. Its steric hindrance prevents it from participating in nucleophilic substitution reactions, making it suitable for deprotonation reactions where nucleophilicity is undesirable. This property is particularly useful in the synthesis of sensitive intermediates that may be affected by more reactive bases.

Case Study: Synthesis of Amides

In the synthesis of amides from carboxylic acids and amines, TIPA has been employed to facilitate the reaction without interfering with other functional groups. For instance, its use allows for the selective formation of amides under mild conditions, showcasing its utility in protecting sensitive functionalities during synthesis.

Polymer Stabilization

2.1 Stabilizer for Polymers

This compound serves as an effective stabilizer in various polymer systems. Its ability to inhibit degradation processes such as oxidation and hydrolysis enhances the longevity and performance of polymers.

Table 1: Applications of TIPA in Polymer Stabilization

| Polymer Type | Application | Benefits |

|---|---|---|

| Polyethylene | Stabilizer against thermal degradation | Improved thermal stability |

| Polyvinyl Chloride | Prevents discoloration | Maintained aesthetic qualities |

| Polyurethane | Enhances mechanical properties | Increased durability |

Pharmaceutical Applications

3.1 Drug Development

In pharmaceutical chemistry, this compound is utilized as a building block for synthesizing various drug compounds. Its steric properties can influence the pharmacokinetics and bioavailability of drug candidates.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized using TIPA have shown effectiveness against Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibiotic therapies .

Industrial Applications

4.1 Cement Additive

This compound is also used in the construction industry as an additive in cement formulations. It acts as a grinding aid, improving the efficiency of cement production by enhancing the flowability and reducing energy consumption during grinding.

Table 2: Benefits of TIPA in Cement Production

| Property | Improvement |

|---|---|

| Flowability | Enhanced due to reduced agglomeration |

| Energy Efficiency | Lower energy consumption during grinding |

Mechanism of Action

The mechanism of action of triisopropylamine involves its role as a non-nucleophilic base. The steric hindrance provided by the bulky isopropyl groups prevents nucleophilic attack, making it an effective base in various chemical reactions .

Comparison with Similar Compounds

Triisopropylamine is compared with other hindered amines such as di-tert-butyl(isopropyl)amine and diadamantylcyclohexylamine. These compounds are also highly sterically hindered and are used in similar applications. this compound is unique due to its specific structure and the degree of steric hindrance it provides .

Similar compounds include:

- Dimethylamine

- Trimethylamine

- Diethylamine

- Triethylamine

- Diisopropylamine

Biological Activity

Triisopropylamine (TIPA) is a tertiary amine characterized by three isopropyl groups attached to a central nitrogen atom. Its unique structure contributes to various biological activities, making it a compound of interest in both research and industrial applications. This article synthesizes findings from diverse studies, highlighting TIPA's biological activity, potential applications, and associated case studies.

Chemical Structure and Properties

This compound's structure is notable for its steric hindrance, which influences its reactivity and interactions with biological systems. The nitrogen atom exhibits a pyramidal geometry due to the bulky isopropyl groups, which impacts its behavior as a base and stabilizer in chemical reactions .

Antimicrobial Properties

Research indicates that TIPA exhibits antimicrobial properties. A study demonstrated that TIPA derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 to 125 μg/mL for Gram-positive bacteria, indicating moderate to excellent activity .

Toxicological Studies

Toxicological evaluations of TIPA have been conducted to assess its safety profile. A repeated-dose oral toxicity study in rats identified a No Observed Adverse Effect Level (NOAEL) of 600 mg/kg body weight per day. In dogs, the NOAEL was determined to be between 272-288 mg/kg body weight per day, suggesting that TIPA can be administered safely within these limits .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, TIPA was tested alongside other amines for their antimicrobial efficacy. The results indicated that TIPA exhibited superior activity against Klebsiella pneumoniae compared to less hindered amines, reinforcing its potential application in antimicrobial formulations .

Case Study 2: Dermal Toxicity Assessment

A dermal toxicity study involving semi-occlusive applications of TIPA on rats revealed minimal adverse effects at lower concentrations. Observations included slight erythema and scabbing at higher concentrations (3000 mg/kg), which resolved over time. This study underscores the importance of concentration in evaluating the safety of TIPA in topical applications .

Applications in Industry

This compound is utilized primarily as a non-nucleophilic base in organic synthesis and as a stabilizer for polymers. Its unique properties allow it to function effectively in various chemical reactions, although its high cost and complex synthesis limit widespread use .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Property | Details |

|---|---|

| Chemical Structure | Tertiary amine with three isopropyl groups |

| Antimicrobial Activity | Effective against S. aureus and E. coli (MIC: 62.5-125 μg/mL) |

| Toxicity (NOAEL) | 600 mg/kg/day (rats); 272-288 mg/kg/day (dogs) |

| Applications | Non-nucleophilic base; polymer stabilizer |

Q & A

Basic Research Questions

Q. What are the critical safety protocols and storage conditions for handling triisopropylamine in laboratory settings?

this compound is classified as a flammable liquid (Category 3) with acute toxicity via oral, dermal, and inhalation routes (GHS classification) . Key safety measures include:

- Handling : Use in a fume hood, wear protective gloves/eye gear, and avoid ignition sources (e.g., sparks, heat) .

- Storage : Keep in a cool, ventilated, locked area with containers tightly sealed to prevent vapor release .

- Emergency Response : For skin/eye contact, rinse immediately with water; for inhalation, move to fresh air and administer oxygen if needed .

Q. How can researchers determine the molecular geometry of this compound, especially its bond angles in sterically crowded environments?

Molecular mechanics (MM) simulations are effective for predicting bond angles in crowded amines. For example:

- Methodology : Compare calculated geometries (e.g., using MM software) with experimental X-ray or NMR data. This compound’s bond angles flatten toward 120° due to steric hindrance, contrasting with less hindered amines like trimethylamine (107°) .

- Validation : Cross-reference results with studies on analogous systems (e.g., R3O⁺ or R3C-H) to assess steric effects .

Advanced Research Questions

Q. How does this compound participate in photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies of free radical kinetics?

this compound serves as a radical scavenger in CIDNP experiments:

- Experimental Design : React this compound with photoexcited sensitizers (e.g., xanthone) in deuterated solvents. Monitor time-resolved NMR signals of β-protons (e.g., at 0.98 ppm) to track radical pair dynamics .

- Key Findings : Hyperpolarization patterns reveal electron/hydrogen exchange rates, providing insights into reaction mechanisms .

Q. What methodologies optimize this compound’s role in enhancing early compressive strength of geopolymer mortars?

this compound acts as a performance-enhancing additive in slag silica fume-based geopolymers:

-

Optimization Strategy :

Additive Optimal Concentration Compressive Strength Improvement This compound 0.4% (by weight) 15–20% increase at 10°C curing

Q. How can researchers resolve contradictions in reaction yields when using this compound as a base in organometallic polymer synthesis?

Inconsistent yields in reactions (e.g., Zn-Ti polymer condensations) may arise from:

- Parameter Control :

- Troubleshooting : Characterize byproducts via GC-MS or FTIR to identify side reactions (e.g., amine oxidation) .

Q. What analytical approaches address conflicting data on this compound’s reactivity in radical-mediated vs. acid-base reactions?

- Contradiction Analysis :

- Case Study : In xanthone sensitization, radical reactivity dominates, whereas in geopolymers, basicity drives alkali activation .

Q. Methodological Guidelines

Properties

IUPAC Name |

N,N-di(propan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBCYCFRFCNLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042493 | |

| Record name | Triisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-21-3 | |

| Record name | Triisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67CF9Z56L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.